molecular formula C20H24O3 B1209664 BW 58C CAS No. 86790-29-6

BW 58C

Cat. No.: B1209664
CAS No.: 86790-29-6
M. Wt: 312.4 g/mol
InChI Key: PZQFWEVFWWOGCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BW-A 58C involves the following steps:

Chemical Reactions Analysis

BW-A 58C undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include various substituted naphthoquinones and hydroquinones .

Scientific Research Applications

BW-A 58C has several scientific research applications:

Mechanism of Action

BW-A 58C exerts its effects primarily through the inhibition of mitochondrial electron transport. It acts as a potent inhibitor of the cyanide-sensitive pathway, affecting complex III of the electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to the death of the target organism .

Comparison with Similar Compounds

BW-A 58C is unique among naphthoquinones due to its specific structure and mechanism of action. Similar compounds include:

    Atovaquone: Another naphthoquinone antimalarial drug that inhibits mitochondrial electron transport.

    Menadione: A synthetic naphthoquinone used as a vitamin K3 supplement.

    Plumbagin: A naturally occurring naphthoquinone with various biological activities.

BW-A 58C stands out due to its specific hydroxylation and the presence of the tert-butylcyclohexyl group, which may contribute to its unique pharmacological properties .

Properties

CAS No.

86790-29-6

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-(4-tert-butylcyclohexyl)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C20H24O3/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)14-6-4-5-7-15(14)18(22)19(16)23/h4-7,12-13,21H,8-11H2,1-3H3

InChI Key

PZQFWEVFWWOGCO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

Canonical SMILES

CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

94015-46-0

Synonyms

2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone
58C80
BW 58C
BW 58C, (trans)-isomer
BW-58C
BW58C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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